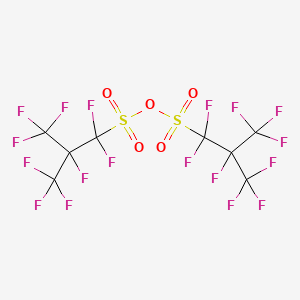

1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride

Description

Properties

CAS No. |

93894-52-1 |

|---|---|

Molecular Formula |

C8F18O5S2 |

Molecular Weight |

582.2 g/mol |

IUPAC Name |

[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propyl]sulfonyl 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |

InChI |

InChI=1S/C8F18O5S2/c9-1(3(11,12)13,4(14,15)16)7(23,24)32(27,28)31-33(29,30)8(25,26)2(10,5(17,18)19)6(20,21)22 |

InChI Key |

DMRUAQMVQHUQQD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Mixed Anhydride Intermediate

The key intermediate in the synthesis is a mixed anhydride of the general formula:

$$

\text{F}3\text{CSO}2 - O - C(O) - R

$$

where $$ R $$ is an aliphatic carboxylic acid residue (typically containing 2 to 8 carbon atoms, such as acetic, propionic, or isobutyric groups).

Common methods to prepare this intermediate include:

Reaction of trifluoromethanesulfonic acid (triflic acid) with ketenes:

For example, triflic acid reacts with dimethylketene at low temperatures to form isobutyryl triflate (a mixed anhydride). This reaction proceeds rapidly without catalysts and produces a pure intermediate suitable for direct use in subsequent steps.Reaction of trifluoromethanesulfonyl chloride with carboxylic acids or their salts:

This method involves reacting trifluoromethanesulfonyl chloride with carboxylic acid derivatives such as acid chlorides or alkali metal carboxylates. Although effective, this method is less preferred for large-scale synthesis due to the generation of byproducts and the need for purification.Carbonylation of alkyl triflates catalyzed by transition metals:

This catalytic method can also produce the mixed anhydride but is less commonly employed industrially compared to the ketene route.

Conversion to 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic Anhydride

Once the mixed anhydride is formed, it undergoes reactive distillation or disproportionation to yield the sulfonic anhydride:

Reactive Distillation Process:

The mixed anhydride is introduced into a distillation column where it disproportionates into trifluoromethanesulfonic acid anhydride (triflic anhydride) and a higher boiling carboxylic acid anhydride. The sulfonic anhydride is collected from the upper section of the column, while the carboxylic anhydride is removed from the lower section.Continuous or Semi-continuous Operation:

Ketene and triflic acid can be fed directly into the reactive distillation column, where the mixed anhydride forms and disproportionates in situ, allowing continuous production of the sulfonic anhydride with minimal waste.

Alternative Preparation Routes

Direct Reaction of Sulfonic Acids or Mixtures:

Some methods involve reacting sulfonic acids or mixtures of sulfonic acids under controlled conditions to form the anhydride. These processes often require organic solvents such as heavy carboxylic acid esters or aromatic ethers to facilitate the reaction and control temperature.Use of Sulfonyl Halides:

Sulfonyl halides (chlorides or bromides) can be used to graft sulfonyl groups, but their oxidizing properties and low reactivity of fluoride groups make them less practical for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction of triflic acid with ketenes | Triflic acid + dimethylketene | Low temperature, no catalyst | High yield, pure intermediate, scalable | Requires ketene handling |

| Reaction of trifluoromethanesulfonyl chloride with carboxylic acids or salts | Trifluoromethanesulfonyl chloride + carboxylic acid or salts | Ambient to moderate temperature | Established chemistry | Generates byproducts, purification needed |

| Carbonylation of alkyl triflates (catalytic) | Alkyl triflates + CO + catalyst | Catalytic conditions | Catalytic, potentially selective | More complex, less common industrially |

| Direct sulfonic acid mixture reaction | Sulfonic acids | Organic solvents, controlled temp | Simpler reagents | Requires solvent handling, lower selectivity |

| Reactive distillation of mixed anhydride | Mixed anhydride intermediate | Distillation column, controlled temp | Continuous operation, high purity | Requires specialized equipment |

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity centers on its sulfonic anhydride functional group (), which readily undergoes nucleophilic substitution reactions. The electron-withdrawing effects of its nine fluorine atoms enhance the electrophilicity of the sulfur centers, facilitating interactions with nucleophiles such as amines, alcohols, and water .

Key Reaction Pathways

2.1 Nucleophilic Substitution with Amines

The anhydride reacts with primary or secondary amines to form sulfonamide derivatives. For example:

This reaction is typically conducted in aprotic solvents (e.g., dichloromethane) at room temperature .

2.2 Esterification with Alcohols

Alcohols react with the anhydride to produce sulfonate esters:

The reaction rate depends on the alcohol’s nucleophilicity and steric bulk .

2.3 Hydrolysis

In aqueous environments, the anhydride hydrolyzes to form the corresponding sulfonic acid:

This reaction is rapid under acidic or basic conditions .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related sulfonic derivatives due to its fluorinated backbone. Below is a comparison:

| Compound | Reactivity with Amines | Hydrolysis Rate | Stability |

|---|---|---|---|

| Target Anhydride | High | Moderate | High |

| Trifluoromethanesulfonic anhydride | Moderate | Fast | Moderate |

| Perfluorobutanesulfonic anhydride | Low | Slow | Very high |

Factors Influencing Reactivity

-

Electron-Withdrawing Fluorine Atoms : Stabilize transition states during nucleophilic attacks, accelerating substitution reactions .

-

Steric Effects : The trifluoromethyl groups introduce steric hindrance, reducing reactivity with bulky nucleophiles .

-

Solvent Polarity : Reactions proceed faster in polar aprotic solvents (e.g., THF, DMF) due to improved charge separation.

Scientific Research Applications

Organic Synthesis

-

Reagent in Chemical Reactions :

- The compound serves as a potent reagent in various organic transformations. Its ability to stabilize reactive intermediates makes it useful in synthesizing complex molecules. For instance, it has been utilized in Friedel-Crafts reactions to introduce trifluoromethyl groups into aromatic compounds .

- A study demonstrated its role as a catalyst in the hydroxydifluoromethylation process, yielding high product yields under mild conditions .

-

Fluorination Agent :

- Due to its high fluorine content, this compound is employed as a fluorination agent in synthetic organic chemistry. It facilitates the introduction of fluorine atoms into organic molecules, enhancing their biological activity and stability.

Materials Science

-

Fluorinated Polymers :

- The compound is used in the synthesis of fluorinated polymers with enhanced thermal and chemical resistance. These materials are critical in applications such as coatings and sealants that require durability under harsh conditions.

-

Surface Modification :

- Its unique properties allow for effective surface modification of materials to impart hydrophobicity and oleophobicity. This is particularly useful in creating non-stick surfaces for cookware and other applications.

Environmental Studies

- Toxicity Screening :

- Research has indicated that compounds like 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride can be analyzed for their potential toxicity using model organisms such as zebrafish. This application is crucial for assessing the environmental impact of per- and polyfluoroalkyl substances (PFAS) on aquatic ecosystems .

Case Studies

Mechanism of Action

The mechanism by which 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in organic synthesis and biological studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Reactivity : The sulfonic anhydride exhibits stronger acidity compared to carboxylic anhydrides (e.g., heptafluorobutyric anhydride) due to the electron-withdrawing nature of fluorine and the sulfonic group .

- Environmental Impact : Sulfonamide derivatives (e.g., 93762-12-0) are classified as PFAS, raising concerns about bioaccumulation, whereas the methoxy analog (163702-08-7) lacks hazard classification .

Physical and Thermodynamic Properties

Table 2: Physical Property Comparison

*Inferred from analogous fluorinated sulfonic acids .

†Calculated based on molecular formula.

Key Observations:

- Volatility : The target anhydride’s low vapor pressure contrasts sharply with gaseous HFP, making it more suitable for liquid-phase reactions .

Biological Activity

1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula: C4HF9O4S

- Molecular Weight: 280.03 g/mol

- CAS Number: 677-05-5

The biological activity of this compound is primarily attributed to the presence of the sulfonyl group and its fluorinated structure. These features enhance lipophilicity and alter electronic properties, which can influence interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride exhibits several biological activities:

Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives containing sulfonyl groups. The compound demonstrated significant inhibition against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anhydride | Escherichia coli | 5 µg/mL |

| Anhydride | Staphylococcus aureus | 8 µg/mL |

| Anhydride | Bacillus subtilis | 10 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer potential was assessed against various human cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| A549 (Lung) | 22.4 | 52.1 |

| HCT116 (Colon) | 17.8 | 52.1 |

| HePG2 (Liver) | 12.4 | 52.1 |

The findings indicate that the compound exhibits promising anticancer activity, particularly against lung and liver cancer cells.

Study on Antibacterial Derivatives

In a recent study published in October 2023, researchers synthesized a series of urea derivatives containing sulfonyl groups to evaluate their antibacterial properties. The most effective derivative had an MIC value of 4.88 µg/mL against Bacillus mycoides, showcasing the potential of sulfonyl-containing compounds in antimicrobial applications .

Study on Anticancer Properties

Another significant investigation involved testing the compound against eight human cancer cell lines. The results showed that compounds derived from hexafluoro structures exhibited lower IC50 values compared to traditional chemotherapeutics like Doxorubicin, indicating enhanced efficacy in inhibiting cancer cell proliferation .

Q & A

Q. What are the recommended handling and storage protocols for this compound, given its understudied toxicological profile?

Methodological Answer:

- Handling Precautions: Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. The GHS label specifies avoiding inhalation of vapors and recommends using protective equipment (PPE) due to incomplete toxicological data .

- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Monitor for vapor leakage due to its low boiling point (~20°C) .

- Safety Data Gaps: Prioritize in vitro toxicity screening (e.g., Ames test) to assess mutagenic potential, as no comprehensive studies are documented .

Q. How can researchers confirm the purity and structural integrity of this compound using standard analytical techniques?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity by comparing retention times and mass spectra against known standards. The low boiling point (~20°C) facilitates GC analysis without column degradation .

- NMR Spectroscopy: Use NMR to verify fluorination patterns and NMR to confirm methoxy (-OCH) proton signals. Cross-reference with literature chemical shifts for fluorinated ethers .

- Elemental Analysis: Confirm molecular formula (CHFO) via combustion analysis, targeting <1% deviation from theoretical values .

Q. What synthetic routes are reported for this compound, and what challenges exist in scaling up laboratory synthesis?

Methodological Answer:

- Reported Routes: Limited details are available, but patents suggest fluorination of precursor alcohols using sulfur tetrafluoride (SF) or electrochemical methods .

- Challenges in Scaling:

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in fluorination or etherification reactions?

Methodological Answer:

- Fluorination Reactions: The electron-withdrawing trifluoromethyl (-CF) groups stabilize transition states in SN2 reactions, enhancing reactivity as a fluorinating agent. Kinetic studies using labeling could elucidate nucleophilic substitution pathways .

- Etherification: The methoxy group acts as a leaving group under acidic conditions. Density Functional Theory (DFT) simulations can model bond dissociation energies to predict reaction outcomes .

Q. How can computational chemistry models predict the thermophysical properties of this compound, such as vapor pressure or phase behavior?

Methodological Answer:

- Equation of State (EoS): Apply the Peng-Robinson EoS to predict vapor-liquid equilibria. Input parameters include critical temperature (estimated via group contribution methods) and acentric factor .

- Molecular Dynamics (MD): Simulate liquid-phase density (1.500 g/cm at 20°C) using force fields optimized for fluorinated hydrocarbons. Compare with experimental data to validate accuracy .

Q. What strategies mitigate byproduct formation when using this compound in multi-step organic syntheses?

Methodological Answer:

- Byproduct Identification: Use LC-MS or NMR to detect fluorinated intermediates (e.g., trifluoroacetic acid derivatives) formed via hydrolysis .

- Optimization:

- Temperature Control: Maintain reactions below -10°C to suppress thermal decomposition.

- Scavenging Agents: Introduce molecular sieves to sequester water, reducing hydrolysis byproducts .

Q. What role does this compound play in the development of advanced polymeric materials, and how does its fluorination influence material properties?

Methodological Answer:

- Polymer Applications: While direct data is limited, analogous fluorinated ethers (e.g., HFIP) improve thermal stability in polyimides. Test copolymerization with dianhydrides (e.g., 6FDA) to enhance glass transition temperatures () .

- Fluorination Effects: The -CF groups increase hydrophobicity and reduce dielectric constants, making the compound a candidate for 5G-compatible electronic coatings .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.